5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

Crystallographic Analysis and Molecular Geometry

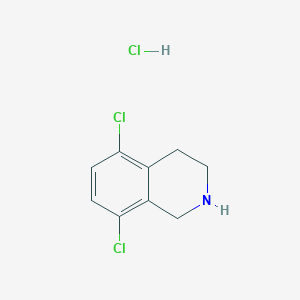

The structural characterization of 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 73075-48-6) reveals distinctive molecular architecture centered around a partially hydrogenated isoquinoline core substituted with two chlorine atoms at positions 5 and 8. This compound has a molecular formula of C₉H₁₀Cl₃N, with a molecular weight of 238.5 g/mol.

The tetrahydroisoquinoline backbone consists of a benzene ring fused to a partially saturated heterocyclic ring containing a nitrogen atom. The saturation of positions 1, 2, 3, and 4 creates a non-planar conformation in the heterocyclic portion, while the aromatic ring maintains planarity. The chlorine substituents at positions 5 and 8 are situated on the benzene ring portion of the molecule, creating a distinctive electronic environment.

The molecular geometry reveals important structural features that differentiate this compound from other tetrahydroisoquinoline derivatives. The packing arrangement in the crystal structure is influenced by interactions between the protonated nitrogen of the hydrochloride salt and neighboring molecules. This creates a three-dimensional network stabilized by hydrogen bonding interactions between the NH₂⁺ group and the chloride counterion.

Table 1. Key Molecular Parameters of this compound

The three-dimensional conformation of the saturated heterocyclic ring typically adopts a half-chair conformation, with the nitrogen atom situated slightly out of the plane. The positional orientation of the chlorine atoms at positions 5 and 8 creates a distinct electronic distribution across the aromatic ring, influencing intermolecular interactions and reactivity profiles.

属性

IUPAC Name |

5,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-2,12H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIGGTAPQQZXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503771 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73075-48-6 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material and Schiff Base Formation

- Raw Material: 3,5-dichlorobenzaldehyde (analogous to 3,6-dichlorobenzaldehyde for 5,8-substitution)

- Reaction: Condensation with ammonia or primary amines to form Schiff base intermediates.

- Conditions: Performed in organic solvents such as ethanol, methanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

- Ammonia Source: 25 wt.% aqueous ammonia or liquid ammonia.

This step is mild and efficient, providing a stable intermediate for subsequent reduction.

Reduction of Schiff Base

- Reducing Agent: Sodium borohydride (NaBH4) is preferred for selective reduction.

- Additives: Lewis acids like anhydrous calcium chloride may be added to facilitate the reduction.

- Outcome: Conversion of the imine (Schiff base) to the corresponding amine intermediate.

This step avoids the use of more toxic reducing agents such as sodium cyanoborohydride, reducing environmental hazards.

Ring Closure Reaction

- Mechanism: Intramolecular cyclization to form the tetrahydroisoquinoline ring.

- Conditions: Conducted in the presence of an organic base (e.g., triethylamine) and organic solvents like dichloromethane.

- Acid Treatment: Concentrated sulfuric acid is used to promote ring closure under controlled temperature.

- Challenges: High temperature and acid concentration can generate acidic wastewater and pose industrial risks.

Optimizing this step is crucial for yield and environmental safety.

Final Reduction and Acidification

- Process: The ring-closed intermediate undergoes catalytic hydrogenation or chemical reduction.

- Acidification: Treatment with hydrochloric acid yields the hydrochloride salt of 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline.

- Catalysts: Platinum dioxide or palladium on carbon can be used, though cost and waste generation are considerations.

This step finalizes the product formation with yields over 60% reported under optimized conditions.

Comparative Table of Key Preparation Steps

| Step | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Schiff Base Formation | 3,5-Dichlorobenzaldehyde + NH3 in EtOH/DMF | Mild conditions, low cost | Requires careful control of pH |

| Reduction | NaBH4 + CaCl2 in organic solvent | Selective, less toxic than alternatives | Sensitive to moisture |

| Ring Closure | Triethylamine + H2SO4, DCM solvent | Efficient ring formation | High temp & acid produce waste |

| Final Reduction | Catalytic hydrogenation (Pd/C or PtO2) + HCl | High purity product | Expensive catalyst, acidic waste |

Industrial Considerations and Improvements

- Cost Efficiency: The described method avoids expensive raw materials and catalysts where possible, favoring sodium borohydride over sodium cyanoborohydride or platinum dioxide.

- Environmental Impact: The process minimizes toxic by-products, though acidic wastewater from ring closure remains a concern.

- Yield: Overall yields exceed 60%, which is acceptable for industrial scale production.

- Process Simplicity: The route involves straightforward steps with mild reaction conditions, suitable for scale-up.

Related Synthetic Advances

While the direct preparation of this compound is less frequently reported than 5,7-dichloro analogues, methodologies for related compounds inform improvements:

- Use of benzyl protection and subsequent carboxylation for functionalized derivatives.

- Avoidance of triphenylmethyl protecting groups to reduce solid waste and improve purity.

- Catalytic hydrogenation under acidic conditions to facilitate debenzylation and final product formation.

Summary of Research Findings

- The synthesis of this compound is efficiently achieved via condensation of chlorinated benzaldehydes with ammonia, followed by reduction, ring closure, and acidification.

- Sodium borohydride is the preferred reducing agent due to its safety and cost profile.

- Ring closure using triethylamine and sulfuric acid is effective but requires management of acidic waste.

- Catalytic hydrogenation finalizes the product with high purity.

- The process is industrially viable with yields over 60%, mild conditions, and relatively low cost.

化学反应分析

Types of Reactions

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

科学研究应用

Biological Activities

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds like 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit significant inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can potentially enhance mood and cognitive functions, making it a candidate for treating depression and anxiety disorders .

2. Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties. By inhibiting oxidative stress pathways and modulating neuroinflammatory responses, it could offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

3. Anticancer Properties

There is emerging evidence that this compound may exhibit anticancer activity. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving the modulation of cell signaling pathways related to cell survival and proliferation .

Therapeutic Applications

1. Antidepressants

Given its role as a MAO inhibitor, this compound has potential applications in developing new antidepressant medications. Its ability to increase levels of neurotransmitters could provide a novel approach to treating mood disorders .

2. Neuroprotective Agents

The neuroprotective effects observed in preclinical studies suggest that this compound could be developed into a treatment for neurodegenerative conditions. Its ability to mitigate oxidative stress may help preserve neuronal function in diseases characterized by neurodegeneration .

3. Oncology Research

As an anticancer agent, ongoing research is exploring its efficacy against various cancer types. The ability to induce apoptosis in cancer cells positions it as a promising candidate for further investigation in oncology settings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | MAO Inhibition | Demonstrated significant inhibition of MAO activity leading to increased serotonin levels in rodent models. |

| Study B | Neuroprotection | Showed reduced neuronal death in models of oxidative stress-related injury. |

| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |

作用机制

The mechanism of action of 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit phenylethanolamine N-methyltransferase, leading to alterations in neurotransmitter levels .

相似化合物的比较

Structural and Functional Group Variations

The biological and physicochemical properties of THIQ derivatives are highly dependent on substitution patterns and functional groups. Key analogs include:

*Calculated based on molecular formula (C₉H₉Cl₂N·HCl) from .

Pharmacological Activity

Analgesic and Anti-Inflammatory Agents

The 6,7-dimethoxy-THIQ derivative (1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl) demonstrates potent non-narcotic analgesic activity, outperforming diclofenac sodium and acetylsalicylic acid in thermal and chemical irritation models . In contrast, 5,8-DCl-THIQ HCl’s activity remains uncharacterized, but chlorine’s electron-withdrawing effects may enhance receptor binding compared to methoxy or fluorine substituents.

Enzyme Interactions

- MAO Inhibition: 7,8-DCl-THIQ (DCTQ) inhibits monoamine oxidase (MAO) in rat brain, altering catecholamine metabolism . This suggests that chloro-substituted THIQs may target neurotransmitter systems.

- N-Methyltransferase Substrates : 7,8-DCl-THIQ HCl (SK&F 64139) acts as a substrate for rabbit lung N-methyltransferase, with low Km and high Vmax values, indicating efficient enzymatic processing . Positional chlorine substitutions (5,8 vs. 7,8) likely influence substrate specificity due to steric and electronic effects.

Metabolic Pathways

- 7,8-DCl-THIQ: Metabolized by rat liver microsomes into 7,8-dichloroisoquinoline via N-hydroxylation and oxidation intermediates (hydroxylamine, nitrone) . The 5,8-DCl-THIQ HCl may undergo similar oxidative pathways, but the stability of its metabolites could differ due to substitution geometry.

- 6,7-Dimethoxy-THIQ: No reported metabolites; its dimethoxy groups may resist oxidation, prolonging its half-life compared to chloro analogs .

生物活性

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,8-DCTH) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

5,8-DCTH is characterized by the presence of two chlorine atoms at the 5 and 8 positions of the tetrahydroisoquinoline ring. Its molecular formula is with a molecular weight of approximately 202.08 g/mol. The compound's structure is pivotal in determining its biological activity.

The primary mechanism of action for 5,8-DCTH involves its role as a reversible inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT) . This enzyme is crucial for the biosynthesis of catecholamines, particularly epinephrine. By inhibiting PNMT, 5,8-DCTH reduces epinephrine levels, which may have implications for conditions such as hypertension and stress-related disorders.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. In vitro assays have demonstrated that compounds similar to 5,8-DCTH exhibit significant activity against various cancer cell lines. For instance:

- KRas Inhibition : Compounds structurally related to 5,8-DCTH showed IC50 values ranging from 0.9 μM to 10.7 μM against KRas in colon cancer cell lines .

- Anti-Angiogenesis : Some derivatives displayed potent anti-angiogenic properties with IC50 values as low as 1.72 μM .

2. Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective effects. Research indicates that these compounds may modulate neurotransmitter levels and exhibit protective effects against neurodegenerative diseases . The inhibition of PNMT by 5,8-DCTH could potentially stabilize norepinephrine levels in neurological contexts.

3. Cardiovascular Implications

Due to its inhibitory effect on PNMT, 5,8-DCTH may influence cardiovascular health by regulating catecholamine levels. Studies suggest that compounds like 5,8-DCTH could be beneficial in managing conditions associated with elevated catecholamine levels such as hypertension.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of tetrahydroisoquinoline derivatives for their biological activities:

常见问题

Q. What are the recommended analytical methods for verifying the structural identity of 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments, particularly focusing on the aromatic and tetrahydroisoquinoline regions. Mass spectrometry (MS) can validate molecular weight, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). For example, deuterated analogs of related tetrahydroisoquinoline derivatives have been characterized using NMR and MS to resolve structural ambiguities .

Q. How should researchers handle stability studies for this compound under varying storage conditions?

Stability studies should include:

- Thermal stability : Store at –20°C in desiccated, amber vials to prevent degradation.

- Light sensitivity : Avoid prolonged exposure to UV light, as chloro-substituted tetrahydroisoquinolines are prone to photolytic decomposition.

- Solution stability : Prepare fresh solutions in anhydrous solvents (e.g., DMSO or methanol) to minimize hydrolysis. Reference standards for similar compounds recommend stability testing via accelerated degradation studies using HPLC .

Q. What synthetic routes are commonly employed for preparing this compound?

A typical route involves:

Ring closure : Cyclization of substituted phenethylamine precursors via Bischler-Napieralski reaction.

Chlorination : Selective chlorination at positions 5 and 8 using POCl₃ or SOCl₂ under controlled conditions.

Salt formation : Hydrochloride salt precipitation via HCl gas bubbling in anhydrous ether.

Key intermediates should be purified via recrystallization or column chromatography to eliminate regioisomeric byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during chlorination steps?

Contradictions in regioselectivity often arise from competing electronic and steric effects. To address this:

- Reaction optimization : Use low-temperature chlorination (–10°C) to favor kinetic control over thermodynamic products.

- Computational modeling : Density functional theory (DFT) can predict electron density distribution at reactive sites.

- Analytical validation : Combine HPLC with tandem MS to distinguish regioisomers. For example, studies on chlorinated tetrahydroquinolines used reversed-phase chromatography to resolve positional isomers .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to receptors like adrenergic or opioid receptors.

- Molecular docking : Use crystallographic data of homologous receptors to model ligand-receptor interactions.

- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Related tetrahydroisoquinoline derivatives have shown cytochrome P450-mediated oxidation at the tetrahydro ring .

Q. How can researchers address challenges in enantiomeric separation of chiral analogs?

- Chiral stationary phases : Use columns with cellulose- or amylose-based phases (e.g., Chiralpak AD-H) for HPLC separation.

- Dynamic resolution : Employ kinetic resolution via enantioselective catalysis (e.g., Sharpless epoxidation).

- X-ray crystallography : Confirm absolute configuration of resolved enantiomers. A study on tetrachloro-tetrahydroquinoline achieved >99% enantiomeric excess using preparative chiral HPLC .

Methodological Considerations for Data Interpretation

Q. How to reconcile discrepancies in biological activity data across studies?

- Assay standardization : Use reference compounds (e.g., isoproterenol for adrenergic assays) to calibrate activity measurements.

- Solvent controls : Ensure solvents like DMSO do not exceed 0.1% (v/v) to avoid cytotoxicity artifacts.

- Statistical validation : Apply multivariate analysis to account for batch-to-batch variability in compound purity .

Q. What advanced techniques are recommended for impurity profiling?

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, then analyze degradants via UPLC-QTOF-MS.

- Stability-indicating methods : Develop gradient HPLC methods capable of resolving degradation products from the parent compound. Impurity thresholds should align with ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。